molecular formula C42H22N2O6 B086032 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 117-03-3

9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-

Cat. No. B086032
CAS RN: 117-03-3
M. Wt: 650.6 g/mol
InChI Key: DGJRQADQCOOLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ-4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. The compound is activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of toxic metabolites that selectively target cancer cells.

Mechanism Of Action

AQ-4N is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. Under these conditions, the compound is reduced to AQ-4, which can undergo further reduction to produce toxic metabolites such as hydroxylamine and nitrosoaniline. These metabolites selectively target cancer cells, leading to cell death.

Biochemical And Physiological Effects

AQ-4N has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. Additionally, AQ-4N has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.

Advantages And Limitations For Lab Experiments

AQ-4N has a number of advantages and limitations for lab experiments. One advantage is that the compound can selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, AQ-4N has been shown to be effective against a wide range of cancer types. However, one limitation is that the compound requires hypoxic conditions for activation, which may not be present in all tumors.

Future Directions

There are a number of future directions for research on AQ-4N. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of AQ-4N in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the molecular mechanisms underlying the selective activation of AQ-4N in hypoxic tumor cells, which could lead to the development of more effective cancer treatments.

Synthesis Methods

AQ-4N can be synthesized through a multi-step process involving the reaction of anthracene with various reagents to produce the desired product. The most commonly used method involves the reaction of 9,10-anthracenedione with 1,5-diaminoanthraquinone in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

AQ-4N has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that AQ-4N is selectively activated in hypoxic tumor cells, leading to the production of toxic metabolites that induce cell death. The compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer.

properties

CAS RN

117-03-3

Product Name

9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-

Molecular Formula

C42H22N2O6

Molecular Weight

650.6 g/mol

IUPAC Name

1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H

InChI Key

DGJRQADQCOOLLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O

Other CAS RN

117-03-3

Origin of Product

United States

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